2'-O-(Benzyloxycarbonyl) Paclitaxel: A Technical Guide to Synthesis, Properties, and Applications
2'-O-(Benzyloxycarbonyl) Paclitaxel: A Technical Guide to Synthesis, Properties, and Applications
[1][2]
Executive Summary
2'-O-(Benzyloxycarbonyl) paclitaxel (2'-O-Cbz-paclitaxel) is a critical semi-synthetic derivative of the diterpenoid paclitaxel (Taxol®).[1][2] It serves two primary functions in drug development: as a regioselective intermediate enabling modification of the less reactive C7-hydroxyl group, and as a prodrug candidate designed to improve lipophilicity or control drug release kinetics. This guide details the chemical architecture, synthetic protocols, and mechanistic utility of this compound, providing a roadmap for researchers in medicinal chemistry and oncology.
Chemical Architecture & Reactivity Profile[1][2]
Structural Composition
The molecule retains the core taxane ring system (baccatin III derivative) and the
-
Molecular Formula:
[1][2] -
Molecular Weight: ~988.05 g/mol (Calculated based on Paclitaxel
+ )[1][2] -
Key Functional Groups:
-
C2'-Carbonate: The site of modification. This position is crucial for tubulin binding; blocking it abolishes cytotoxicity.
-
C7-Hydroxyl: The secondary hydroxyl group on the B-ring. In native paclitaxel, this is less reactive than the C2'-OH.[1] In 2'-O-Cbz-paclitaxel, this becomes the primary nucleophilic site.[1][2]
-
Oxetane Ring (D-ring): Essential for biological activity; sensitive to ring opening under strong acidic or nucleophilic conditions.[1][2]
-
Reactivity Hierarchy
Paclitaxel possesses three potential sites for acylation/alkylation: C2'-OH, C7-OH, and C1-OH.[1][2] The reactivity order is C2'-OH > C7-OH >> C1-OH .[1][2]
-
C2'-OH: Sterically accessible and electronically activated by the adjacent amide and phenyl groups.
-
C7-OH: More sterically hindered and less nucleophilic.[2]
-
Strategy: To modify the C7 position (e.g., for biotinylation, fluorescent labeling, or PEGylation), the C2'-OH must first be "masked" with a protecting group like Cbz that can be removed later without degrading the taxane core.
Physicochemical Properties[1][3][4]
| Property | Description |
| Solubility | Highly lipophilic.[1][2] Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1][2] Poorly soluble in water.[3] |
| Stability | Solid State: Stable at -20°C. Solution: The carbonate linkage is relatively stable to weak acids but susceptible to hydrolysis under basic conditions or hydrogenolysis. |
| Melting Point | Typically amorphous or semi-crystalline solid; reported ranges vary by solvate form (approx. 140–150°C dec).[2] |
| Partition Coefficient | LogP is higher than native paclitaxel (LogP ~3.5), estimated >5.0 due to the addition of the benzyl ring. |
Synthetic Methodology
Protocol: Synthesis of 2'-O-Cbz-Paclitaxel
This protocol describes the regioselective protection of the 2'-hydroxyl group using benzyl chloroformate (Cbz-Cl).[1][2]
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve Paclitaxel (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 eq) or Pyridine (5.0 eq).[1][2]
-
Acylation: Dropwise add Benzyl Chloroformate (1.2 – 1.5 eq) diluted in DCM.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Mobile phase: 50:50 EtOAc/Hexanes).[2] The product (
~0.6) will appear less polar than Paclitaxel ( ~0.3).[2] -
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove base), water, and brine.[1][2] Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic workflow utilizing 2'-O-Cbz-paclitaxel as a strategic intermediate for C7-modifications.
Mechanistic Utility & Applications
Prodrug Design
The 2'-hydroxyl group is essential for hydrogen bonding with the microtubule structure (specifically
-
Mechanism: The Cbz-carbonate linkage acts as a temporary mask. While Cbz is classically removed by hydrogenolysis (not feasible in vivo), modified carbonate linkers or enzymatic hydrolysis can release the free drug.
-
Advantage: Increases lipophilicity for formulation in lipid-based carriers or nanoparticles.[1][2]
Intermediate for C7-Derivatization
This is the most common laboratory application.
-
Why: Direct reaction of paclitaxel with electrophiles yields a mixture of 2'-substituted and 2',7-disubstituted products.[1][2]
-
Solution: 2'-O-Cbz-paclitaxel leaves only the C7-OH available for reaction.[1][2]
-
Deprotection: The Cbz group can be removed via Hydrogenolysis (
, Pd/C) . Note: While the taxane core contains double bonds, the C11-C12 olefin is sterically hindered and generally resistant to mild hydrogenation conditions used for Cbz removal. Alternatively, mild hydrolysis conditions may be explored, though the ester linkages at C2, C4, and C10 present stability challenges.[1]
Visualization: Structure-Activity Relationship (SAR)[1][2]
Figure 2: SAR logic demonstrating why 2'-protection abolishes biological activity, making it an effective prodrug strategy.[1][2]
Analytical Characterization
To validate the synthesis of 2'-O-Cbz-paclitaxel, look for the following diagnostic signals:
Proton NMR ( -NMR, 400 MHz, )
-
H-2' Shift: The signal for the C2'-proton shifts downfield significantly upon acylation.
-
Cbz Aromatic Protons: New multiplet appearing at
7.30 – 7.40 ppm (5H, benzyl aromatic ring).[2] -
Benzylic Methylene: Singlet or AB quartet at
5.10 – 5.20 ppm (2H, ).[1][2]
Mass Spectrometry (ESI-MS)
-
Target Ion:
or .[2] -
Expectation: Mass shift of +134 Da (Cbz group addition) relative to Paclitaxel.
References
-
Kingston, D. G. I. (1994).[2] Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology, 12(6), 222-227.[1][2]
-
Bhat, K. M., et al. (2022).[2] Total Synthesis of Paclitaxel.[9][10] Organic Letters, 24(1), 202-206.[1][2][9] [1][2]
-
Magri, N. F., & Kingston, D. G. (1988).[1][2] Modified taxols, 4. Synthesis and enzymatic stability of 2'-acyltaxols. Journal of Natural Products, 51(2), 298-306.[1][2]
-
Ganesh, T. (2007).[2] Evaluation of the 2'-OH Group Contribution to the Affinity of Paclitaxel for Microtubules.[11] Molecular Pharmacology, 72(6).[1][2]
-
BroadPharm. (n.d.).[2][8] 7-O-(Cbz-N-amido-PEG4)-paclitaxel Product Data.
Sources
- 1. Paclitaxel (CAS 33069-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rates of paclitaxel hypersensitivity reactions using a modified Markman’s infusion protocol as primary prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]
- 7. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 11. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
